molecular formula C9H12N2O3 B11821386 3-(2-Amino-3-nitrophenyl)propan-1-ol

3-(2-Amino-3-nitrophenyl)propan-1-ol

Cat. No.: B11821386
M. Wt: 196.20 g/mol
InChI Key: YIFHCGZZVAQNBT-UHFFFAOYSA-N
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Description

(S)-b-Amino-3-nitrobenzenepropanol is an organic compound that features both an amino group and a nitro group attached to a benzene ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-b-Amino-3-nitrobenzenepropanol typically involves multi-step organic reactions. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of (S)-b-Amino-3-nitrobenzenepropanol may involve more efficient and scalable methods such as catalytic hydrogenation for the reduction step and continuous flow reactors for the substitution reactions. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-b-Amino-3-nitrobenzenepropanol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but typically involve strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the nitro group results in the formation of aniline derivatives.

Scientific Research Applications

(S)-b-Amino-3-nitrobenzenepropanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-b-Amino-3-nitrobenzenepropanol exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-b-Amino-3-nitrobenzenepropanol: The enantiomer of (S)-b-Amino-3-nitrobenzenepropanol, differing in the spatial arrangement of atoms.

    3-Nitrobenzylamine: Lacks the propanol side chain but shares the nitro and amino groups.

    4-Nitrobenzylamine: Similar structure but with the nitro group in a different position on the benzene ring.

Uniqueness

(S)-b-Amino-3-nitrobenzenepropanol is unique due to its specific combination of functional groups and the spatial arrangement of atoms, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-(2-amino-3-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H12N2O3/c10-9-7(4-2-6-12)3-1-5-8(9)11(13)14/h1,3,5,12H,2,4,6,10H2

InChI Key

YIFHCGZZVAQNBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)CCCO

Origin of Product

United States

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